molecular formula C11H26BrNO2S2 B562265 [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide CAS No. 1159174-26-1

[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide

Cat. No.: B562265
CAS No.: 1159174-26-1
M. Wt: 348.358
InChI Key: SRIODFODBZUDCW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide typically involves the reaction of 7-bromoheptane with trimethylamine to form 7-(Trimethylammonium)heptyl bromide . This intermediate is then reacted with methanethiosulfonate to yield the final product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with scaled-up reaction conditions and optimized processes to ensure high yield and purity .

Comparison with Similar Compounds

Biological Activity

[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide, a compound characterized by its unique trimethylammonium group, has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

  • Chemical Formula : C11H26BrNO2S2
  • Molecular Weight : 305.36 g/mol
  • CAS Number : 71752823

The primary biological activity of this compound is attributed to its ability to form mixed disulfides with thiols. This reaction is crucial for probing the structures of various proteins, including ion channels and receptors.

  • Reactivity : The compound reacts specifically with thiol groups in proteins, leading to modifications that can alter protein function and signaling pathways.
  • Target Proteins : It has been used to study the structure and function of the acetylcholine receptor (AChR) and GABA_A receptor channels, which are vital in neurotransmission and muscle contraction.

Biological Applications

  • Neuroscience Research :
    • The compound is instrumental in understanding synaptic transmission and receptor dynamics.
    • Case studies have shown that it can modulate the activity of neurotransmitter receptors, providing insights into neurological disorders.
  • Cellular Studies :
    • Used in cell signaling studies to investigate the role of redox states in cellular processes.
    • Its ability to modify thiols makes it a valuable tool for studying oxidative stress responses in cells.
  • Pharmacological Research :
    • Investigated for potential therapeutic applications due to its influence on ion channel activity.
    • Studies suggest that it may play a role in developing drugs targeting specific ion channels involved in various diseases.

Study 1: Modulation of Ion Channels

In a study examining the effects of this compound on the AChR, researchers found that the compound could selectively enhance channel conductance. This modulation suggests potential applications in treating conditions related to impaired synaptic transmission.

Study 2: Impact on Cellular Redox State

Another research effort focused on how this compound affects cellular redox states. The findings indicated that treatment with this compound led to increased oxidative stress markers, highlighting its role in studying oxidative damage mechanisms.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityApplications
[2-(Trimethylammonium)ethyl] Methanethiosulfonate BromideC6H16BrNO2S2Reacts with thiolsProbing AChR structure
[3-(Trimethylammonium)propyl] Methanethiosulfonate BromideC9H20BrNO2S2Similar thiol reactivityIon channel studies

Properties

IUPAC Name

trimethyl(7-methylsulfonylsulfanylheptyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26NO2S2.BrH/c1-12(2,3)10-8-6-5-7-9-11-15-16(4,13)14;/h5-11H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIODFODBZUDCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCCSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858538
Record name 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159174-26-1
Record name 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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